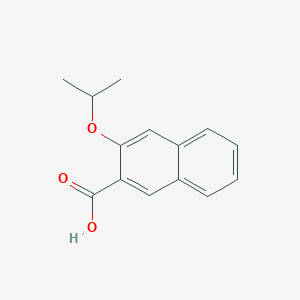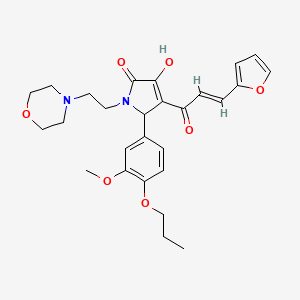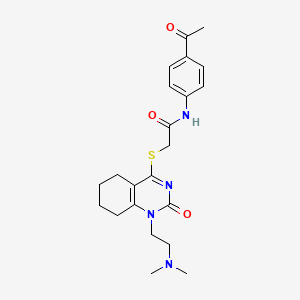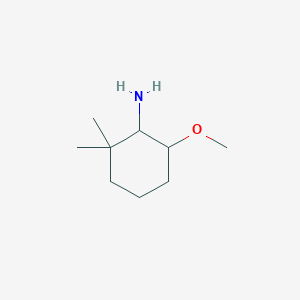
3-Isopropoxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-2-naphthoic acid, also known by its IUPAC name 3-isopropoxy-2-naphthoic acid, is a compound with the molecular weight of 230.26 . It appears as a pale yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxy-2-naphthoic acid is characterized by weak interactions, including hydrogen bonds and aromatic stacking interactions . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .Chemical Reactions Analysis
3-Isopropoxy-2-naphthoic acid can potentially participate in chemical reactions similar to its related compounds. For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize novel chemosensors that selectively sense CN− ions .Applications De Recherche Scientifique
Antibacterial Agents
Scientific Field
Microbiology Application Summary: Research suggests that 3-Isopropoxy-2-naphthoic acid could serve as a potential antibacterial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.
Methods of Application
The compound is tested against various bacterial strains to assess its efficacy. It is often used in conjunction with other antibiotics to explore synergistic effects.
Results Summary
Studies have indicated that 3-Isopropoxy-2-naphthoic acid exhibits antibacterial activity against a range of bacteria. It has been particularly effective against gram-positive bacteria, with ongoing research to optimize its use .
Quantum Chemistry
Scientific Field
Quantum Chemistry Application Summary: In quantum chemistry, 3-Isopropoxy-2-naphthoic acid is used to study molecular interactions and stability. Its electronic properties make it a subject of interest for theoretical and computational studies.
Methods of Application
Advanced computational techniques, such as density functional theory (DFT), are employed to analyze the molecular structure and predict reactivity patterns of the compound.
Results Summary
Computational studies have provided insights into the vibrational spectrum, stability, and reactivity of 3-Isopropoxy-2-naphthoic acid. These findings are crucial for designing new molecules with desired properties .
Biocatalysis
Scientific Field
Biotechnology Application Summary: The compound’s reactivity makes it a subject of interest in biocatalysis, where it could be used as a substrate for enzyme-catalyzed reactions to produce valuable chemicals .
Methods of Application
Enzymes such as cytochrome P450 are used to catalyze the oxidation of 3-Isopropoxy-2-naphthoic acid to produce dihydroxynaphthoic acids, which have various industrial and pharmaceutical applications .
Results Summary
The biocatalytic approach has been successful in producing specific dihydroxynaphthoic acids with high regioselectivity, offering an environmentally friendly alternative to traditional chemical synthesis .
Orientations Futures
Propriétés
IUPAC Name |
3-propan-2-yloxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJRHSMOPFAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-2-naphthoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)


![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
